4-(4-bromobenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-(4-Bromobenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole is a complex organic compound characterized by its bromobenzenesulfonyl and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with appropriate reagents to form the triazole core. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromobenzenesulfonyl group makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule
Medicine: The compound's unique structure and reactivity profile make it a candidate for the development of new therapeutic agents. Its potential use in medicinal chemistry is being explored for the treatment of various diseases.
Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings. Its properties may also be leveraged in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group may act as an electrophile, reacting with nucleophilic sites on biological molecules. The triazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action depend on its intended application. For example, in medicinal chemistry, it may target enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
4-(4-Bromobenzenesulfonyl)phenylboronic acid
4-(4-Bromobenzenesulfonyl)morpholine
4-Bromobenzenesulfonyl chloride
Uniqueness: 4-(4-Bromobenzenesulfonyl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole stands out due to its unique combination of functional groups and its potential applications across various fields. Its reactivity and structural complexity make it a valuable compound for research and industrial use.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(3-chloro-4-methylphenyl)-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2S/c1-10-3-6-13(9-15(10)18)21-11(2)16(19-20-21)24(22,23)14-7-4-12(17)5-8-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYGBBUIWGYZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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